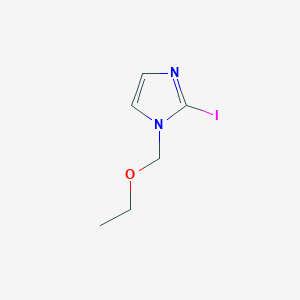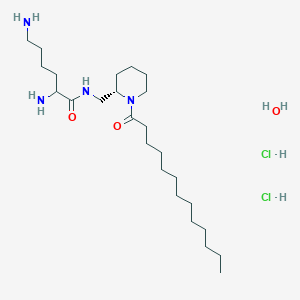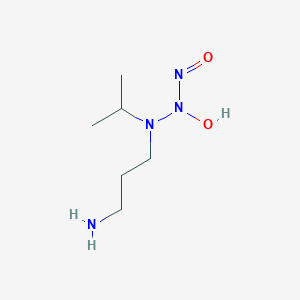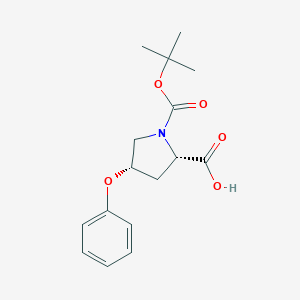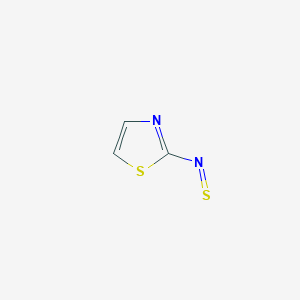
2-Thionitroso-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thionitroso-1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the broader thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiazole, 2-(thionitroso)- can be achieved through several methods. One common approach involves the reaction of carbon disulfide with sulfoxonium ylides and secondary amines to form β-keto dithiocarbamates, which can then be dehydrated in an acidic environment to yield thiazole-2-thiones . Another method includes a base-catalyzed three-component reaction between chalcones, isothiocyanates, and elemental sulfur, resulting in thiazole-2-thiones .
Industrial Production Methods: Industrial production of thiazole derivatives often employs green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and microwave irradiation-based synthesis . Such sustainable strategies are increasingly favored in the pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions: 2-Thionitroso-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thionitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiazoles.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Thionitroso-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of thiazole, 2-(thionitroso)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in DNA synthesis and repair, contributing to its anticancer properties.
Comparación Con Compuestos Similares
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Isothiazole: An isomer of thiazole with similar chemical properties.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Uniqueness: 2-Thionitroso-1,3-thiazole is unique due to its thionitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and exhibit unique pharmacological properties compared to other thiazole derivatives .
Propiedades
Número CAS |
157736-81-7 |
|---|---|
Fórmula molecular |
C3H2N2S2 |
Peso molecular |
130.2 g/mol |
Nombre IUPAC |
2-thionitroso-1,3-thiazole |
InChI |
InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H |
Clave InChI |
YXCIEHCYKFFKJU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N=S |
SMILES canónico |
C1=CSC(=N1)N=S |
Sinónimos |
Thiazole, 2-(thionitroso)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)
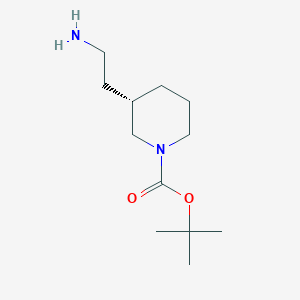
![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)
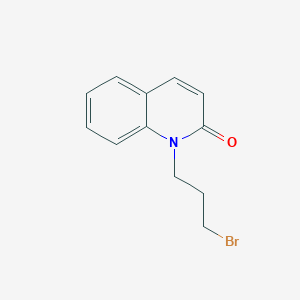
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
